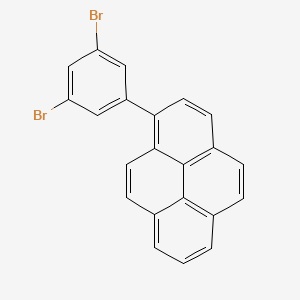

1-(3,5-Dibromophenyl)pyrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

919791-90-5 |

|---|---|

Molecular Formula |

C22H12Br2 |

Molecular Weight |

436.1 g/mol |

IUPAC Name |

1-(3,5-dibromophenyl)pyrene |

InChI |

InChI=1S/C22H12Br2/c23-17-10-16(11-18(24)12-17)19-8-6-15-5-4-13-2-1-3-14-7-9-20(19)22(15)21(13)14/h1-12H |

InChI Key |

NRGWIQZRLDAAND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,5 Dibromophenyl Pyrene and Its Analogues

Precursor Synthesis and Halogenation Strategies

The initial and most critical phase in the synthesis involves the preparation of halogenated pyrene (B120774) and phenyl scaffolds. The position of the halogen atoms is crucial as it dictates the final substitution pattern of the target molecule.

Pyrene undergoes electrophilic aromatic substitution, with the most nucleophilic and reactive positions being the 1, 3, 6, and 8 positions (non-K region). rsc.orgnsf.gov Direct bromination of pyrene can lead to a mixture of products, making the selective synthesis of a specific isomer challenging. nih.govnih.gov However, by carefully controlling reaction conditions, regioselective bromination can be achieved.

For the synthesis of 1-(3,5-dibromophenyl)pyrene, the key precursor is 1-bromopyrene (B33193). This can be synthesized by reacting pyrene with bromine in a solvent like carbon tetrachloride. nih.gov Further bromination of 1-bromopyrene can lead to dibromo-isomers, such as 1,6- and 1,8-dibromopyrene. nih.govnih.gov The synthesis of 1,3-dibromopyrene, a precursor for long-axially symmetric pyrene derivatives, has been historically difficult but recent methods have improved its accessibility. researchgate.netnih.gov

The choice of brominating agent and reaction conditions significantly influences the outcome. For instance, using N-bromosuccinimide (NBS) can also be an effective method for bromination. nih.gov The synthesis of 1,3,6,8-tetrabromopyrene (B107014) is achieved by heating pyrene with bromine in nitrobenzene. nih.gov

Table 1: Selected Methods for Regioselective Bromination of Pyrene

| Starting Material | Reagent(s) | Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Pyrene | Br₂ in CCl₄ | Stirring for 2h | 1-Bromopyrene | 71% | nih.gov |

| Pyrene | Br₂ in CCl₄ | Stirring overnight | 1,6-Dibromopyrene & 1,8-Dibromopyrene | 44% & 45% | nih.gov |

| Pyrene | Br₂ in Nitrobenzene | 120-130 °C for 4h | 1,3,6,8-Tetrabromopyrene | 94-96% | nih.gov |

| 1-Bromopyrene | HBr/H₂O₂ | - | 1-Bromopyrene | up to 96% | nih.gov |

The 3,5-dibromophenyl group is typically introduced using a pre-functionalized benzene (B151609) ring. A common and effective precursor is 1,3-dibromo-5-iodobenzene (B9818). The differing reactivity of the C-I and C-Br bonds (the C-I bond being more reactive in many cross-coupling reactions) allows for selective coupling at the iodine position, leaving the two bromine atoms untouched for potential further functionalization.

The synthesis of 1,3-dibromo-5-iodobenzene can be achieved from 2,6-dibromo-4-iodoaniline (B8129133) via a Sandmeyer-type reaction, using sodium nitrite (B80452) and hypophosphorous acid. chemicalbook.com This method provides the desired product in good yield. chemicalbook.com Alternative multistep syntheses starting from benzene have also been reported. chemicalbook.comacs.org

Carbon-Carbon Cross-Coupling Reactions for Aryl-Pyrene Linkages

With the halogenated precursors in hand, the next step is to form the crucial carbon-carbon bond between the pyrene and phenyl rings. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose. eie.gr

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. eie.grscience.gov To synthesize this compound, one could react pyrene-1-boronic acid with 1,3-dibromo-5-iodobenzene, or conversely, 1-bromopyrene with (3,5-dibromophenyl)boronic acid. The former is often preferred due to the higher reactivity of the C-I bond. guidechem.com

The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or KOH) and a suitable solvent system like a mixture of toluene, ethanol, and water or THF/water. rsc.orgresearchgate.net The Suzuki-Miyaura reaction is noted for its tolerance of a wide variety of functional groups and its generally high yields. researchgate.netd-nb.infomun.ca

Table 2: Examples of Suzuki-Miyaura Coupling for Arylpyrene Synthesis

| Pyrene Substrate | Aryl Substrate | Catalyst/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrene-1-boronic acid | 1,3,5-Tribromobenzene | Pd(PPh₃)₄ / aq. KOH | THF | 1,3,5-Tri(pyren-1-yl)benzene | - | researchgate.net |

| 1-Bromopyrene | (3,5-Dialkoxyphenyl)boronic acids | - | - | 1-(3,5-Dialkoxyphenyl)pyrenes | - | mun.ca |

| 1,3,6,8-Tetrabromopyrene | Phenylboronic acid | Pd(PPh₃)₄ / NaOH | - | 1,3,6,8-Tetraphenylpyrene | - | d-nb.info |

| 1,6-Dibromopyrene | Anthracene-9-boronic acid | - | - | 1-Bromo-6-(anthracen-9-yl)pyrene | 32% | nih.gov |

The Sonogashira coupling is another cornerstone of C-C bond formation, specifically for creating aryl-alkyne linkages. This reaction, catalyzed by both palladium and copper(I) salts, couples a terminal alkyne with an aryl or vinyl halide. lucp.net To create ethynyl-bridged analogues of this compound, one could couple 1-ethynylpyrene (B1663964) with 1,3-dibromo-5-iodobenzene.

This reaction allows for the extension of the π-conjugated system, which can significantly alter the photophysical and electronic properties of the molecule. worktribe.com The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), a base (usually an amine like triethylamine (B128534) or diisopropylamine), and a solvent such as THF or DMF. researchgate.netgoogle.com

Table 3: Representative Sonogashira Coupling Reactions for Pyrene Systems

| Pyrene Substrate | Alkyne/Halide Substrate | Catalyst System | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 1-Bromopyrene | Terminal Alkynes | Pd/Cu | Amine Base | 1-Alkynylpyrenes | rsc.org |

| Aryl Halide | 1-Ethynylpyrene | Pd(OAc)₂/CuI | Cs₂CO₃ / Bisphosphine | Aryl-ethynyl-pyrenes | researchgate.net |

| 1,4-Dibromobenzene | Phenylacetylene | Pd/Cu | - | 1,4-Bis(phenylethynyl)benzene |

While Suzuki-Miyaura and Sonogashira couplings are the most common, other transition metal-catalyzed reactions can also be employed for the synthesis of aryl-pyrene systems. eie.grresearchgate.net

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organohalide, catalyzed by palladium. rsc.org For example, 1-(tributylstannyl)pyrene could be coupled with 1,3-dibromo-5-iodobenzene.

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organohalide, catalyzed by palladium and activated by a fluoride (B91410) source or a base. mdpi.comfrontiersin.org This method is gaining traction due to the low toxicity and stability of organosilanes. frontiersin.org

Negishi Coupling: This reaction utilizes an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst.

Ullmann Coupling: A copper-mediated reaction that can couple two aryl halides, often used for creating symmetrical biaryl compounds. researchgate.net

These alternative methods provide additional flexibility in synthetic design, particularly when specific functional group tolerances or reactivity patterns are required. researchgate.net

Post-Synthetic Functionalization and Derivatization Strategies

Following the initial synthesis of a core pyrene structure, subsequent functionalization and derivatization are key steps to tailor the molecule's properties. These strategies involve the introduction of new chemical groups or the modification of existing ones.

"Click" chemistry, particularly the [2+2] cycloaddition reaction, has emerged as a simple, efficient, and convenient method for modifying pyrene derivatives. mdpi.comresearchgate.net This strategy is often employed to extend the conjugated structure of pyrene, which can significantly enhance its optical and electronic properties. mdpi.comresearchgate.net

A common approach involves an initial Sonogashira coupling reaction on a halogenated pyrene, such as 1-bromopyrene, to introduce an alkyne moiety. mdpi.comresearchgate.net This alkyne-functionalized pyrene then serves as a substrate for the "click" reaction. Reagents like tetracyanoethylene (B109619) (TCNE) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and its fluorinated analogue F4-TCNQ are frequently used to react with the alkyne, forming a new, larger conjugated system. mdpi.comresearchgate.netemerald.comworldscientific.com This modification has been shown to improve the third-order nonlinear optical (NLO) properties of the pyrene derivatives. mdpi.comemerald.com For instance, the addition of TCNE or TCNQ can induce a transition from saturable absorption to reverse saturable absorption, which is a desirable characteristic for optical limiting applications. mdpi.comresearchgate.net

The modification of pyrene derivatives using "click" chemistry provides a pathway to novel materials with potential uses in photoacoustic imaging and other advanced optical fields. worldscientific.com

Table 1: Examples of "Click" Chemistry Reagents for Pyrene Modification

| Reagent Name | Abbreviation | Application in Pyrene Modification |

| Tetracyanoethylene | TCNE | Used in [2+2] cycloaddition reactions to enhance nonlinear optical properties. mdpi.comresearchgate.netemerald.com |

| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | Employed in "click" reactions to create larger conjugated systems and improve NLO absorption. mdpi.comresearchgate.netemerald.com |

| 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane | F4-TCNQ | Used as a click reagent that can cause a redshift in the photoacoustic intensity peaks of pyrene derivatives. emerald.comworldscientific.com |

The introduction of various functional groups onto the pyrene core and any associated phenyl rings is critical for tuning the molecule's properties and creating building blocks for more complex structures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). ncat.edursc.orgsemanticscholar.org

One method involves the direct C-H functionalization of the pyrene motif, often guided by directing groups to control the position of the new substituent. mdpi.com For example, a picolinamide (B142947) directing group can be used to achieve site-selective functionalization at the C10 position of the pyrene core. mdpi.com Another approach utilizes a DMSO-based strategy where dimethyl sulfoxide (B87167) acts as a source for introducing formyl, sulfoxide, or carboxylic acid groups onto the pyrene. ncat.edu

The Scholl reaction, an oxidative cyclodehydrogenation process, is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of larger polycyclic aromatic systems. chinesechemsoc.org Studies have shown that under appropriate conditions, pyrenyl units are more reactive than phenyl units in Scholl reactions, enabling a controllable, stepwise formation of new C-C bonds. chinesechemsoc.org

Furthermore, functional groups such as carboxylates, phosphonates, and sulfonates can be introduced to pyrene to facilitate the generation of MOF structures with diverse coordination chemistries. semanticscholar.org The functionalization of pyrene derivatives is also essential for creating asymmetric hexaarylbenzene molecules, which have applications in organic light-emitting diodes (OLEDs). gdut.edu.cn

Table 2: Methods for Introducing Functional Groups

| Method | Functional Groups Introduced | Application | Reference |

| DMSO-based strategy | Aldehydes, Sulfoxides, Carboxylic acids | Production of mono- and multi-substituted pyrene derivatives. | ncat.edu |

| Directing Group-Assisted C-H Functionalization | Aryl, Alkyl groups | Site-selective modification of the pyrene core, including the K-region (C10). | mdpi.com |

| Scholl Reaction | Carbon-Carbon bonds (intramolecular) | Synthesis of larger polycyclic aromatics and helicenes. | chinesechemsoc.org |

| Suzuki-Miyaura Cross-Coupling | Aryl groups | Synthesis of tetraindenopyrene and other complex derivatives. | mdpi.com |

Control of Regioselectivity and Stereochemistry in Pyrene Functionalization

Controlling the position at which functional groups are added to the pyrene skeleton—known as regioselectivity—is a significant challenge and a critical aspect of synthesizing defined isomers with specific properties. Direct functionalization of pyrene often leads to a mixture of products, making indirect methods that offer greater regiochemical control more desirable. ncat.edu

The inherent reactivity of the pyrene core influences regioselectivity. The 1, 3, 6, and 8 positions are generally more susceptible to electrophilic aromatic substitution than the 2 and 7 positions. semanticscholar.orgmpg.de This differential reactivity can be exploited to achieve selective functionalization. For example, a novel strategy has been developed for the asymmetrical functionalization of pyrene at the 1,3- and 6,8-positions to construct dipolar molecules. nih.gov

Directing groups are a key tool for overcoming regioselectivity challenges in C-H functionalization. mdpi.com By temporarily installing a directing group, chemists can guide a reaction to a specific C-H bond, even at less reactive positions, and then remove the directing group in a subsequent step. mdpi.com For instance, the use of a picolinamide directing group facilitates the formation of a five-membered metallacycle intermediate, which guides functionalization to the C10 position. mdpi.com

The Scholl reaction also exhibits a degree of regioselectivity. In 2-pyrenyl units, intramolecular coupling favorably occurs at the C1 and C3 positions, while the C4 position is unreactive. chinesechemsoc.org This predictable pattern can be explained by spin density distribution and allows for the planned synthesis of complex structures like double helicenes. chinesechemsoc.org

Furthermore, porous crystalline materials like metal-organic frameworks (MOFs) can be used as scaffolds to control the geometry of reactions. nih.govcsic.es By encapsulating pyrene within the one-dimensional micropores of a MOF, the subsequent oxidative polymerization can be directed to produce a highly selective polypyrene regioisomer. nih.govcsic.es

Advanced Spectroscopic and Electrochemical Characterization

Elucidation of Molecular Structure and Conformation

The precise architecture and spatial arrangement of atoms within the 1-(3,5-Dibromophenyl)pyrene molecule have been extensively delineated through a suite of advanced spectroscopic techniques. These methods provide a comprehensive understanding of its structural and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous assignment of the pyrene (B120774) and dibromophenyl moieties.

In a typical ¹H NMR spectrum of a related pyrene derivative, the aromatic protons of the pyrene core resonate in the downfield region, generally between δ 8.0 and 8.6 ppm. For instance, in 1,3,5-tri(pyren-1-yl)benzene, the proton signals for the pyrene unit appear as multiplets and doublets in the range of 8.02-8.61 ppm. researchgate.net Similarly, the protons on the dibromophenyl ring of this compound are expected to exhibit distinct signals, with their chemical shifts influenced by the bromine substituents and the pyrene ring.

The ¹³C NMR spectrum provides complementary information. For a pyrene derivative like 1,3,5-tri(pyren-1-yl)benzene, the carbon signals of the pyrene ring are observed between δ 124.8 and 141.5 ppm. researchgate.net The carbon atoms attached to the bromine atoms in the dibromophenyl group of this compound would show characteristic chemical shifts, aiding in the complete structural confirmation. Advanced NMR techniques such as COSY, HSQC, and HMBC are often employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Pyrene Derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular mass and investigating the fragmentation patterns of this compound. The molecular formula of this compound is C₂₂H₁₂Br₂, which corresponds to a molecular weight of 436.1 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition of the molecule with high accuracy. For instance, the theoretical exact mass is 433.93058 Da. guidechem.com

Electron ionization (EI) mass spectrometry of the parent pyrene molecule shows a prominent molecular ion peak (M⁺) at m/z 202, which is also the base peak, indicating the stability of the aromatic system. nist.gov For this compound, the mass spectrum would be characterized by a molecular ion peak cluster typical for a dibrominated compound, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine atoms and potentially fragmentation of the pyrene or phenyl rings, providing further structural insights. MALDI-TOF mass spectrometry is another technique used for the characterization of pyrene derivatives. nih.gov

Table 2: Mass Spectrometry Data for this compound and Related Compounds

Fourier Transform-Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform-Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound would exhibit absorption bands corresponding to the vibrations of the pyrene and dibromophenyl moieties.

The spectrum of pyrene itself shows characteristic C-H stretching vibrations for the aromatic rings typically above 3000 cm⁻¹. nist.gov Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are observed in the 900-675 cm⁻¹ range. For this compound, one would also expect to see the characteristic C-Br stretching vibrations, which typically appear in the lower frequency region of the spectrum. The analysis of these vibrational bands confirms the presence of the key functional groups within the molecule.

Table 3: Characteristic FT-IR Absorption Bands for Pyrene and Related Structures

X-ray Diffraction for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For complex aromatic molecules like pyrene derivatives, X-ray crystallography reveals how the molecules pack in the crystal lattice, which can influence their solid-state properties.

Investigation of Electronic and Photophysical Properties

The electronic and photophysical properties of this compound are of significant interest for its potential applications in optoelectronic devices. These properties are primarily investigated using spectroscopic techniques that probe the electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions in conjugated π-systems like this compound. The absorption spectrum of pyrene itself is well-characterized and consists of several distinct bands. The spectrum exhibits a weak, highly structured band corresponding to the S₀ → S₁ transition, and stronger, also structured bands for the S₀ → S₂ and S₀ → S₃ transitions.

Substitution on the pyrene core, as in this compound, can significantly influence the absorption spectrum. The position and intensity of the absorption bands are sensitive to the nature and position of the substituent. acs.org Substitution at the 1-position of pyrene is known to strongly influence both the S₁ and S₂ transitions. acs.org The introduction of the 3,5-dibromophenyl group is expected to cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyrene, due to the extension of the π-conjugated system. The solvent environment can also affect the absorption spectrum, with more polar solvents potentially causing shifts in the absorption maxima. researchgate.net

Table 4: UV-Vis Absorption Data for Pyrene and a Representative Derivative

Steady-State Photoluminescence (PL) Emission Spectroscopy

Steady-state photoluminescence spectroscopy is a fundamental technique used to investigate the emission properties of fluorescent molecules. For pyrene derivatives, this analysis reveals characteristic monomer and, under certain conditions, excimer or exciplex emissions.

The photoluminescence (PL) spectrum of pyrene and its derivatives is highly sensitive to the molecular environment. In dilute solutions, pyrene typically exhibits a structured emission spectrum in the ultraviolet-visible region, corresponding to the de-excitation from the first excited singlet state (S1) to the ground state (S0). This monomer emission is characterized by distinct vibronic bands. For instance, pyrene-based materials can show deep blue fluorescence. rsc.org The specific wavelengths of these bands can be influenced by the polarity of the solvent. rsc.org

In the case of substituted pyrenes, the nature and position of the substituents can significantly alter the PL spectrum. For this compound, the dibromophenyl group can influence the electronic properties of the pyrene core, potentially leading to shifts in the emission maxima and changes in the fluorescence quantum yield. The bulky substituent is also expected to hinder pyrene-pyrene excimer formation. rsc.org

Table 1: Photoluminescence Data for Selected Pyrene Derivatives| Compound | Solvent/State | Emission Maxima (λmax,PL) (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Pyrene | Solution | ~370-400 (monomer) | - |

| Pyrene | Aggregate/High Concentration | ~420-600 (excimer) nih.gov | - |

| 2,7-functionalized pyrene derivative | THF solution | 414, 436, 464 rsc.orgresearchgate.net | - |

| 2,7-functionalized pyrene derivative | Thin film | 447 rsc.orgresearchgate.net | - |

| Pyrene-cored oligomer (20) | THF | 462 mdpi.com | 9.5% mdpi.com |

| Pyrene-cored oligomer (20) | Solid film | 483 mdpi.com | 70% mdpi.com |

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes

Time-resolved fluorescence spectroscopy provides crucial information about the dynamics of the excited state. The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state and is a key parameter in understanding photophysical processes. researchgate.net

For pyrene and its derivatives, this technique can distinguish between different emissive species, such as monomers and excimers, which exhibit distinct lifetimes. nih.gov The monomer fluorescence of pyrene typically has a relatively long lifetime, which can be on the order of nanoseconds. nih.govchemrxiv.org In contrast, the lifetime of a pyrene excimer is also in the nanosecond range, often between 30 and 60 ns. nih.gov

The presence of the 3,5-dibromophenyl substituent in this compound can influence the excited-state lifetime. The heavy bromine atoms can enhance intersystem crossing from the singlet excited state to the triplet state, a phenomenon known as the heavy-atom effect. This process can shorten the fluorescence lifetime and potentially lead to phosphorescence. nih.gov

Table 2: Excited State Lifetimes of Pyrene Species| Species | Typical Lifetime (τ) (ns) | Notes |

|---|---|---|

| Pyrene Monomer | Can be >40 nih.gov | The long lifetime allows for time-gated detection. nih.gov |

| Pyrene Excimer | 30-60 nih.gov | Also has a long lifetime, useful for time-resolved studies. nih.gov |

| Neuronal Autofluorescence | ~8 nih.gov | Shorter lifetime allows for background rejection in biological imaging. nih.gov |

Excimer and Exciplex Formation Studies in Pyrene Systems

Pyrene is well-known for its ability to form excimers, which are excited-state dimers formed between an excited monomer and a ground-state monomer. github.iowikipedia.org This process is highly dependent on the concentration of the pyrene derivative and the distance between molecules. nih.gov Excimer formation is characterized by a broad, structureless, and red-shifted emission band compared to the structured monomer fluorescence. github.iowikipedia.org The ideal distance for pyrene excimer formation is between 0.4 nm and 1 nm. nih.gov

An exciplex, or excited complex, is formed between two different types of molecules, one in an excited state and the other in the ground state. ossila.com This is distinct from an excimer, which forms between two identical molecules. github.io The formation of an exciplex involves charge transfer interactions between a donor and an acceptor. ossila.com

For this compound, the bulky dibromophenyl group is generally expected to sterically hinder the close approach required for intermolecular excimer formation. rsc.org However, intramolecular excimer formation could still be possible in specifically designed molecular architectures where two pyrene moieties are held in close proximity.

Aggregation-Induced Emission (AIE/AIEE) Phenomena

Aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. ust.hkacs.org This is in contrast to the aggregation-caused quenching (ACQ) effect commonly observed for many planar aromatic fluorophores like pyrene, where aggregation leads to the formation of non-radiative excimers. ust.hk

The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. mdpi.com Molecules with twisted structures, such as those containing tetraphenylethylene (B103901) (TPE), are classic examples of AIE-active compounds. ust.hk

By attaching bulky substituents to the pyrene core, such as in this compound, it is possible to suppress the detrimental π-π stacking that leads to ACQ. nih.gov If the substituent also introduces a twisted conformation, the resulting molecule could exhibit AIE characteristics. For example, pyrene derivatives substituted with TPE units have been shown to be AIE-active. mdpi.comust.hk Studies have shown that in THF/water mixtures, as the water fraction increases, some pyrene-based compounds exhibit a significant increase in fluorescence intensity, a hallmark of AIE. mdpi.comnih.gov

Electrochemical Characterization for Energy Level Determination

Electrochemical methods are vital for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a compound. These parameters are crucial for understanding the electronic properties and for designing materials for applications in organic electronics.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule. By measuring the oxidation and reduction potentials, one can gain insight into the stability of the molecule and the energy required to remove or add an electron.

In a typical CV experiment, the compound of interest is dissolved in a suitable solvent with a supporting electrolyte, and the potential is swept between two limits. The resulting voltammogram shows peaks corresponding to oxidation and reduction events. For many pyrene derivatives, both reversible oxidation and reduction processes can be observed. chemrxiv.org The introduction of the dibromophenyl group to the pyrene core can influence these potentials.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials obtained from cyclic voltammetry measurements. The HOMO level is related to the molecule's ability to donate an electron (p-type behavior), while the LUMO level is related to its ability to accept an electron (n-type behavior). wuxiapptec.com

The energy levels are typically calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard. The empirical formulas used are:

EHOMO = -e (Eoxonset - E1/2(Fc/Fc+) + 4.8) (eV) ELUMO = -e (Eredonset - E1/2(Fc/Fc+) + 4.8) (eV)

The HOMO and LUMO levels for pyrene-containing materials can vary significantly depending on the substituents. For instance, a pyrene-BODIPY dyad was found to have a HOMO of -5.70 eV and a LUMO of -3.27 eV. dergipark.org.tr In another example, s-indaceno[1,2,3-cd:5,6,7-c'd']dipyrene-containing materials showed HOMO levels ranging from -5.28 eV to -5.39 eV. chemrxiv.org Density Functional Theory (DFT) calculations are also commonly used to theoretically predict these energy levels and often show good correlation with experimental values. acs.org

Table 3: Experimentally Determined HOMO and LUMO Energy Levels for Selected Pyrene-Containing Compounds| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|

| Pyrene-BODIPY dyad (4) | -5.70 dergipark.org.tr | -3.27 dergipark.org.tr | 2.43 dergipark.org.tr |

| s-indacenodipyrene derivatives | -5.39 to -5.23 chemrxiv.org | -2.98 to -2.42 chemrxiv.org | - |

Theoretical and Computational Investigations of 1 3,5 Dibromophenyl Pyrene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(3,5-Dibromophenyl)pyrene. These methods model the molecule's structure and the distribution of its electrons to predict various properties.

Density Functional Theory (DFT) is a robust computational method widely used to determine the ground-state properties of molecules. researchgate.net For this compound, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves calculating the molecule's energy for different atomic arrangements until the lowest energy conformation is found.

Key ground-state properties investigated using DFT include:

Molecular Geometry: Determination of bond lengths, bond angles, and the dihedral angle between the pyrene (B120774) core and the 3,5-dibromophenyl substituent. This angle is crucial as it influences the degree of electronic communication between the two aromatic systems.

Electronic Properties: DFT provides insights into the distribution of electron density, dipole moment, and other electronic descriptors. dergipark.org.tr For instance, the presence of electron-withdrawing bromine atoms significantly influences the electronic landscape of the molecule.

Vibrational Frequencies: Calculation of vibrational modes helps in the interpretation of experimental infrared (IR) and Raman spectra, confirming the structural integrity of the synthesized compound.

DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-31G(d)) that defines the mathematical functions used to describe the orbitals of the atoms. walisongo.ac.id

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgarxiv.org TD-DFT is an extension of DFT that allows for the calculation of electronic excited-state properties. benasque.org It is instrumental in understanding the nature of electronic transitions, which are responsible for the molecule's color and fluorescence.

TD-DFT calculations can determine:

Excitation Energies: The energy difference between the ground state and various excited states. These energies correspond to the wavelengths of light the molecule absorbs.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths indicate more intense absorption peaks in a UV-Visible spectrum.

Nature of Excited States: TD-DFT can characterize the nature of an excited state, for example, as a localized π-π* transition on the pyrene core or as a charge-transfer (CT) state where electron density moves from one part of the molecule to another. rsc.org

These calculations are essential for interpreting photophysical phenomena and designing molecules with specific optical properties. nih.gov

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netstuba.sk The energy, shape, and distribution of these orbitals are critical for understanding a molecule's electronic behavior and reactivity. elsevierpure.com

HOMO: This orbital can be thought of as the orbital from which an electron is most easily removed. In this compound, the HOMO is typically localized on the electron-rich pyrene ring system.

LUMO: This is the orbital to which an electron is most easily added. Its location can be influenced by the electron-withdrawing dibromophenyl group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelengths of light. stuba.sk

FMO analysis provides a qualitative picture of the electronic transitions. For instance, the primary absorption band often corresponds to the transition of an electron from the HOMO to the LUMO. The spatial overlap between these two orbitals influences the probability of this transition.

| Orbital | Conceptual Property | Typical Location in Aryl-Pyrene Systems |

|---|---|---|

| HOMO | Electron-donating capability | Pyrene Core |

| LUMO | Electron-accepting capability | Distributed across both Pyrene and Phenyl moieties |

| Energy Gap (Egap) | Excitation Energy | Determines lowest energy absorption wavelength |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactivity. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated on the π-system of the pyrene core.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms and the regions near the electronegative bromine atoms are expected to be positive. walisongo.ac.id

Green Regions: Represent areas of neutral potential.

Simulation of Photophysical and Spectroscopic Phenomena

Computational methods can simulate spectra, providing a direct comparison with experimental results and aiding in their interpretation.

The results from TD-DFT calculations can be used to generate theoretical UV-Visible absorption and fluorescence emission spectra. benasque.org

Absorption Spectra: The calculated vertical excitation energies and oscillator strengths from TD-DFT are used to simulate the absorption spectrum. Each transition is typically represented by a Gaussian function, and the sum of these functions produces a spectrum that can be compared with experimental data measured by a spectrophotometer. nih.gov This comparison helps assign the observed absorption bands to specific electronic transitions. researchgate.net

Emission Spectra: To predict the emission spectrum, the geometry of the molecule in its first excited state (S1) must first be optimized using TD-DFT. The energy difference between this relaxed excited-state geometry and the ground-state geometry (at the S1 geometry) gives the emission energy. This process accounts for the Stokes shift, which is the difference in wavelength between the absorption and emission maxima.

| Parameter | Description | Application |

|---|---|---|

| Excitation Wavelength (λ) | Energy of an electronic transition, given in nanometers. | Predicts the position of peaks in absorption/emission spectra. |

| Oscillator Strength (f) | A dimensionless quantity indicating the intensity of a transition. | Predicts the height of peaks in the absorption spectrum. |

| Orbital Contributions | Identifies which molecular orbitals are involved in a transition (e.g., HOMO -> LUMO). | Characterizes the nature of the excited state (e.g., π-π, n-π, charge transfer). |

Modeling of Intramolecular Charge Transfer (ICT) Processes

Theoretical modeling provides a fundamental understanding of intramolecular charge transfer (ICT) processes in donor-acceptor (D-A) substituted pyrene derivatives. While specific modeling studies on this compound are not extensively documented in the available literature, the established computational methodologies for analogous systems offer a clear framework for how such processes would be investigated.

Computational approaches, primarily based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to elucidate the nature of ICT states. acs.orgrsc.orgosti.gov For a molecule like this compound, the pyrene core can act as an electron donor, while the electron-withdrawing bromine atoms on the phenyl ring introduce acceptor characteristics. The modeling process typically involves:

Geometry Optimization: The ground state (S₀) and first excited state (S₁) geometries of the molecule are optimized in various solvents to predict structural changes upon excitation. acs.org

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. In a typical D-A system, the HOMO is localized on the donor moiety (pyrene) and the LUMO on the acceptor moiety (dibromophenyl group), and their spatial separation is a key indicator of a charge-transfer transition. nih.gov

Dipole Moment Calculation: A significant increase in the dipole moment from the ground state to the excited state is a hallmark of ICT, and this is quantifiable through calculations. rsc.org

Vertical Transition Energy Calculation: TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption spectra, and the emission energies from the optimized excited state, corresponding to the fluorescence spectra. acs.org Functionals like B3LYP and the coulomb-attenuated CAM-B3LYP are often used, as they have proven effective for ICT systems. acs.org

In related donor-acceptor pyrene systems, theoretical calculations have shown that the degree of ICT and the resulting photophysical properties are highly dependent on the substitution pattern and the electronic nature of the substituents. rsc.orgnih.gov For instance, computational studies on other pyrene-based D-A molecules have successfully predicted solvent-dependent emission shifts (solvatochromism), a characteristic feature of ICT. bohrium.com A state-specific (SS) solvation approach is often considered more accurate than a linear-response (LR) approach for describing the ICT process, as it better accounts for the specific electronic nature of the excited state. acs.orgnih.gov

A hypothetical computational analysis of this compound would likely reveal a moderate ICT character, influenced by the electronegativity of the bromine atoms and the specific rotational angle (dihedral angle) between the pyrene and dibromophenyl rings. nih.gov This dihedral angle, which influences the degree of π-conjugation between the two moieties, is a critical parameter in the modeling of ICT processes. nih.gov

Theoretical Insights into Triplet State Dynamics and Energy Transfer

The triplet excited states of pyrene derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs), photodynamic therapy, and photocatalysis. Theoretical investigations, again primarily using DFT and TD-DFT, provide crucial insights into the dynamics of these states.

Key parameters explored in theoretical studies of triplet states include:

Triplet State Energies (Eₜ): Calculations can predict the energies of the lowest triplet state (T₁) and higher-lying triplet states (Tₙ). The T₁ energy is particularly important for determining the feasibility of processes like triplet-triplet annihilation and energy transfer.

Singlet-Triplet Energy Gap (ΔEₛₜ): The energy difference between the lowest singlet excited state (S₁) and T₁ influences the rate of intersystem crossing (ISC), the process by which a triplet state is populated from a singlet state.

Spin-Orbit Coupling (SOC): The magnitude of SOC between singlet and triplet states is a direct measure of the probability of ISC. The presence of heavy atoms like bromine in this compound is expected to significantly increase the SOC due to the heavy-atom effect, thereby promoting ISC and enhancing triplet state population.

Triplet State Lifetimes: Theoretical models can help rationalize experimentally observed triplet lifetimes by analyzing the different non-radiative decay pathways from the triplet state back to the ground state. chemrxiv.org

In studies of related pyrene-decorated molecules, DFT calculations have been used to assess the nature, energies, and dynamics of low-energy triplet excited states. chemrxiv.org For example, in copper(I) complexes with pyrene-containing ligands, TD-DFT calculations of the optimized T₁ geometry have been used to understand triplet-triplet energy transfer (TTET) processes. chemrxiv.orgnih.gov These calculations can map out the frontier molecular orbitals involved in the triplet state, identifying them as localized on the pyrene moiety (³π-π*) or as charge-transfer states. chemrxiv.orgacs.org

For this compound, theoretical analysis would be expected to show a lower T₁ energy compared to unsubstituted pyrene, along with a significantly enhanced ISC rate. The analysis of triplet transport in materials often involves understanding triplet exciton (B1674681) diffusion, which can be modeled, although it is complex. aps.org The theoretical investigation into the electronic structures of triplet states, often corroborated with experimental techniques like time-resolved spectroscopy, allows for the assignment of observed transient absorption bands to specific triplet-triplet transitions (T₁ → Tₙ). acs.org

| Compound | Calculated T₁ Energy (eV) | Calculated ΔEₛₜ (eV) | Relative Spin-Orbit Coupling (a.u.) |

|---|---|---|---|

| Pyrene | ~2.10 | ~1.25 | Low |

| This compound | <2.10 | Smaller | High |

Analysis of Intermolecular Interactions and Self-Assembly Behavior

The solid-state packing and aggregation behavior of this compound are governed by a delicate balance of non-covalent interactions, which dictates the macroscopic properties of the material.

Halogen Bonding (X-bonding) and its Role in Supramolecular Assemblies

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov In this compound, the bromine atoms are key players in directing self-assembly. Due to an anisotropic distribution of electron density, the region along the C-Br bond axis is electrophilic (a σ-hole), while the region perpendicular to it is nucleophilic. rsc.org This allows for two primary types of interactions:

Br···Br Halogen Bonds: These directional interactions are crucial in the formation of ordered 2D structures for various brominated aromatic molecules. rsc.orgresearchgate.net

Br···H Hydrogen Bonds: These interactions often act in concert with halogen bonds to stabilize supramolecular networks. rsc.orgbeilstein-archives.org

Studies on 1,3,6,8-tetrabromopyrene (B107014) (Br₄Py) on Au(111) surfaces have shown that both Br···Br and Br···H bonds are pivotal in the formation of different, stable, self-assembled monolayers. rsc.orgresearchgate.netbeilstein-archives.org First-principles calculations have confirmed that complementary Br–H hydrogen bonding and Br–Br halogen interactions are synergistic driving forces in this assembly. beilstein-archives.org The specific substitution pattern of the bromine atoms significantly influences which of these interactions dominate, thereby controlling the final molecular arrangement. rsc.org For this compound, the two bromine atoms on the phenyl ring provide well-defined sites for directional halogen bonding, which would strongly influence its assembly into supramolecular structures.

π-π Stacking Interactions in Crystalline and Aggregated States

The large, planar aromatic surface of the pyrene core endows it with a strong tendency to form π-π stacking interactions. rsc.org These interactions are fundamental to the packing of pyrene derivatives in both single crystals and aggregates. nih.govresearchgate.net The nature of this stacking can significantly affect the material's photophysical properties.

Face-to-face stacking often leads to the formation of excimers, which are excited-state dimers that emit light at a lower energy (longer wavelength) compared to the monomer emission. This can be a drawback in applications requiring pure blue emission. rsc.org

Slipped-stacking or herringbone arrangements can suppress excimer formation and are often sought after for efficient solid-state emitters. researchgate.net

In the aggregated state, such as in solvent mixtures with increasing fractions of a poor solvent, pyrene derivatives are known to form aggregates stabilized by π-π interactions, which is observable through the appearance of a characteristic excimer emission band in fluorescence spectra. nih.gov The presence of the bulky dibromophenyl substituent in this compound would likely introduce steric hindrance, potentially preventing a perfect face-to-face stacking of the pyrene cores and leading to a slipped or twisted arrangement. worktribe.com

| Stacking Type | Interplanar Distance (Å) | Typical Emission | Quantum Yield |

|---|---|---|---|

| Monomeric (Isolated) | N/A | Structured, blue | High |

| Face-to-Face (Excimer) | ~3.5 | Broad, red-shifted | Often Lower |

| Slipped-Stack | >3.5 | Monomer-like, blue | Can be High |

Influence of Substituents on Molecular Packing and Morphology

Substituents play a deterministic role in the molecular packing and morphology of pyrene-based materials. rsc.orgworktribe.comresearchgate.net The 3,5-dibromophenyl group in the title compound influences the solid-state structure in several ways:

Directing Intermolecular Bonds: As discussed, the bromine atoms are specific sites for halogen and hydrogen bonding, which act as "molecular glue" to form defined supramolecular architectures. rsc.orgresearchgate.net

Steric Hindrance: The phenyl group, being twisted out of the plane of the pyrene core, acts as a bulky substituent. This steric bulk can disrupt the otherwise strong π-π stacking of the pyrene units, a common strategy used to inhibit excimer formation and improve solid-state fluorescence quantum yields. rsc.orgworktribe.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic aspects of intermolecular interactions and self-assembly. nih.govuq.edu.au By simulating the movement of molecules over time, MD can provide insights into:

Solubilization and Aggregation: MD simulations have been used to study how pyrene molecules are solubilized in environments like micelles and lipid bilayers, revealing their preferred locations and orientations. nih.govnih.gov

Early Stages of Self-Assembly: Advanced techniques like metadynamics can be used to explore the formation of prenucleation clusters in solution. A study on the closely related 1,3,5-Tris(4-bromophenyl)benzene showed that interactions between the aromatic cores lead to the formation of dimers and trimers with crystal-like local arrangements, even in the solution phase. researchgate.net

Interaction Energies: MD simulations rely on force fields that describe the potential energy of the system, including terms for van der Waals forces and electrostatic interactions, which are the fundamental components of halogen bonding and π-π stacking. frontiersin.org

For this compound, MD simulations could be used to predict how molecules interact in solution prior to crystallization, identify the most stable dimeric and trimeric configurations, and understand the dynamic interplay between halogen bonding and π-stacking that leads to the final, stable supramolecular structure.

Structure Property Relationships and Design Principles for Functional Materials

Impact of 3,5-Dibromophenyl Substitution on Pyrene (B120774) Core Electronic Structure

The introduction of a 3,5-dibromophenyl group onto the pyrene core significantly perturbs the electronic structure of the parent aromatic system. The pyrene molecule itself possesses a highly symmetric π-conjugated system with distinct frontier molecular orbitals (HOMO and LUMO) that dictate its electronic and photophysical behavior researchgate.net. Substitution at the C1 position breaks this symmetry and introduces new electronic interactions.

The phenyl ring, attached at the 1-position of the pyrene, extends the π-conjugation, which generally leads to a narrowing of the HOMO-LUMO gap osti.gov. This extension can cause a bathochromic (red) shift in the absorption spectra compared to unsubstituted pyrene mdpi.com. The two bromine atoms on the phenyl ring at the 3- and 5-positions exert a strong influence through their electron-withdrawing inductive effects. This effect is expected to lower the energy levels of both the HOMO and LUMO of the pyrene core. The orientation of the phenyl ring relative to the pyrene plane will also play a crucial role; a more planar conformation would maximize π-orbital overlap and enhance these electronic perturbations, while a twisted conformation would localize the electronic effects more on the individual moieties. The specific substitution pattern on the phenyl ring is critical, as different substitution motifs can lead to varied local microenvironments and interactions with the pyrene core researchgate.netresearchgate.net.

Modulation of Photophysical Properties through Substituent Engineering

The photophysical properties of pyrene derivatives are highly tunable through the strategic placement and nature of substituents researchgate.netacs.orgdergipark.org.tracs.orgresearchgate.net. The 3,5-dibromophenyl group in 1-(3,5-Dibromophenyl)pyrene serves as a key modulator of its fluorescence characteristics.

Effects on Emission Wavelength and Quantum Yield

The fluorescence quantum yield (Φf), a measure of emission efficiency, is also heavily influenced by substitution. Unsubstituted pyrene often suffers from fluorescence quenching in the solid state due to the formation of non-emissive excimers through π–π stacking rsc.org. The introduction of bulky substituents, such as the 3,5-dibromophenyl group, can create steric hindrance that prevents close packing of the pyrene cores, thereby suppressing quenching and potentially leading to higher quantum yields in the aggregated or solid state acs.org. For comparison, various 1,3,6,8-tetrasubstituted pyrene derivatives have been shown to exhibit high fluorescence quantum yields, ranging from 71% to 81% mdpi.com. The quantum yield of pyrene itself in cyclohexane (B81311) is reported to be 0.32 omlc.org.

Influence on Fluorescence Lifetime and Excited State Dynamics

The excited-state dynamics of pyrene derivatives are complex processes that govern their fluorescence lifetime (τf). Upon photoexcitation, pyrene derivatives are typically promoted to a higher excited singlet state (S2), which then undergoes very rapid, femtosecond-scale internal conversion to the lowest excited singlet state (S1) nsc.ruresearchgate.net. The S1 state is responsible for the observed fluorescence. The lifetime of this state can be influenced by various decay pathways, including radiative decay (fluorescence) and non-radiative decay processes.

The fluorescence lifetime of substituted pyrenes can vary significantly, from picoseconds to hundreds of nanoseconds, depending on the substituents and the solvent environment nih.govmdpi.com. For example, the fluorescence lifetime of pyrenylmethanol is approximately 200 ns nsc.ru. The presence of heavy atoms like bromine in this compound can potentially shorten the fluorescence lifetime by promoting intersystem crossing to the triplet state. However, the precise lifetime for this specific compound is not documented in available literature.

Electrochemical Tuning via Peripheral Modification

The electrochemical properties of pyrene-based materials, particularly their HOMO and LUMO energy levels, are critical for their application in electronic devices. These properties can be systematically tuned by modifying the peripheral substituents dergipark.org.tr. The 3,5-dibromophenyl group, with its electron-withdrawing bromine atoms, is expected to lower both the HOMO and LUMO energy levels of the pyrene core, thereby increasing its electron affinity and ionization potential.

This tuning is essential for optimizing charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs). For instance, matching the HOMO level of a hole-transporting material with the work function of the anode is crucial for efficient hole injection. The HOMO and LUMO levels of various pyrene derivatives have been experimentally determined using techniques like cyclic voltammetry.

Below is a table showcasing the electrochemical properties of several substituted pyrene compounds, illustrating the effect of different peripheral groups.

| Compound Name | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |

| Py-03 | -5.63 | -2.35 | 3.28 | nih.gov |

| Py-MeO | -5.61 | -2.33 | 3.28 | nih.gov |

| Py-Me | -5.63 | -2.33 | 3.30 | nih.gov |

| Py-Br | -5.65 | -2.39 | 3.26 | nih.gov |

| Pyrene-BODIPY Dyad | -5.70 | -3.27 | 2.43 | dergipark.org.tr |

| TPE-Py (2a) | -5.42 | -2.34 | 3.08 | ust.hk |

Thermal Stability Considerations for Device Integration

For any functional material to be incorporated into electronic devices, high thermal stability is a prerequisite to ensure a long operational lifetime. Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of materials by determining the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.

Pyrene derivatives generally exhibit good thermal stability researchgate.net. The introduction of bulky and rigid substituents like the dibromophenyl group can further enhance this stability by increasing the molecular weight and restricting intramolecular motions that might trigger thermal decomposition. While the specific Td for this compound is not reported, the thermal properties of other pyrene-based materials provide a useful benchmark.

The following table summarizes the thermal stability data for a selection of pyrene derivatives.

| Compound Name | Decomposition Temp. (Td) at 5% weight loss (°C) | Source |

| Py-03 | 357 | acs.orgnih.gov |

| Py-MeO | 355 | acs.orgnih.gov |

| Py-Me | 367 | acs.orgnih.gov |

| Py-Br | 249 | acs.orgnih.gov |

| Pyrene-BODIPY Dyad | 227 | dergipark.org.tr |

| 1,3,5,9-tetraaryl substituted pyrenes | up to 300 | rsc.org |

Molecular Design Strategies for Enhanced Performance in Specific Applications

The design of functional pyrene-based materials hinges on a deep understanding of the structure-property relationships discussed above. For this compound, the combination of the large, planar pyrene core with the electronically modifying and sterically bulky dibromophenyl substituent provides a template for creating materials with tailored properties.

For OLED Applications: The goal is to achieve high quantum yield, suitable color purity, and good charge transport characteristics. The strategy involves:

Tuning Emission Color: By altering the electronic nature of the substituent on the phenyl ring (e.g., replacing bromine with donor groups) or changing the substitution pattern, the emission wavelength can be precisely controlled researchgate.net.

Enhancing Efficiency: Introducing bulky groups, as seen with the dibromophenyl moiety, is a proven strategy to inhibit π-stacking and aggregation-caused quenching, thus boosting solid-state luminescence efficiency rsc.orgacs.org.

Optimizing Charge Balance: The HOMO/LUMO levels can be fine-tuned via peripheral modification to match the energy levels of adjacent layers in an OLED stack, ensuring efficient charge injection and recombination rsc.orgnih.gov.

For Sensor Applications: The design focuses on creating a sensitive response to external stimuli.

Exploiting Excimer Formation: The distance-dependent fluorescence of pyrene (monomer vs. excimer emission) is a powerful tool. Molecular designs that modulate the proximity of pyrene units in response to an analyte can form the basis of ratiometric fluorescent sensors nih.govacs.org. The dibromophenyl group could act as a rigid spacer to control this intermolecular interaction.

The versatility of pyrene chemistry, allowing for functionalization at various positions, provides a rich platform for developing advanced materials for a wide array of applications researchgate.netrsc.org.

Advanced Applications of 1 3,5 Dibromophenyl Pyrene and Its Derivatives

Organic Electronics and Optoelectronic Devices

Derivatives of 1-(3,5-Dibromophenyl)pyrene are emerging as versatile components in a range of organic electronic and optoelectronic devices due to their excellent thermal stability, high charge carrier mobility, and tunable energy levels. acs.orgresearchgate.networktribe.com

Emitters and Host Materials for Organic Light-Emitting Diodes (OLEDs)

The pyrene (B120774) framework is known for its deep blue fluorescence, making its derivatives prime candidates for emitters in OLEDs. researchgate.net However, the tendency of pyrene to form excimers in the solid state can lead to a red-shift in emission and reduced efficiency. The introduction of bulky substituents, such as dibromophenyl groups, is a key strategy to suppress this excimer formation. researchgate.net

Derivatives like 2,7-functionalized pyrenes have been developed as emitters for highly efficient OLEDs, demonstrating deep-blue photoluminescence and significant external quantum efficiencies (EQE) in guest-host systems. researchgate.net Pyrene[4,5-d]imidazole-based derivatives have also shown exceptional performance as deep blue-emitters in non-doped OLEDs, achieving high brightness and efficiency. acs.org For instance, 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole exhibited a maximum brightness of 75,687 cd/m² and an impressive EQE of 8.52%. acs.org

Active Layer Components in Organic Field-Effect Transistors (OFETs)

The high charge carrier mobility of pyrene-based materials makes them suitable for the active layer in Organic Field-Effect Transistors (OFETs). researchgate.netuky.edu The planar and extended π-conjugated system of the pyrene core facilitates efficient charge transport. Functionalization allows for the modification of molecular packing in the solid state, which is crucial for optimizing transistor performance.

Research has shown that pyrene derivatives functionalized with groups like bithiophene can act as high-performance p-channel semiconductors in OFETs. researchgate.net For example, 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP) has demonstrated a high field-effect mobility of 2.1 cm²/Vs and a high on/off current ratio. researchgate.net While direct studies on this compound for OFETs are limited, the principles of using substituted pyrenes suggest its potential in this area. The development of pyrene-based polymers and small molecules continues to be an active area of research for creating stable and efficient OFETs. worktribe.com

Donor or Acceptor Materials in Organic Photovoltaics (OPVs) and Solar Cells

In the realm of solar energy, pyrene derivatives are utilized as either electron donor or acceptor materials in the active layer of organic photovoltaics (OPVs). researchgate.netwhiterose.ac.uk The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is key to their application in OPVs.

Donor-acceptor conjugated polymers incorporating pyrene as the electron-donating unit and moieties like benzothiadiazole as the electron-accepting unit have been synthesized. whiterose.ac.uk These polymers exhibit optical band gaps suitable for absorbing sunlight and have been used to fabricate bulk heterojunction solar cells. Preliminary studies on such polymers have shown power conversion efficiencies (PCEs) ranging from 0.33% to 2.06%. whiterose.ac.uk The performance of these devices is influenced by the specific donor-acceptor combination and the morphology of the active layer. nih.gov

Hole-Transporting Materials (HTMs)

Pyrene derivatives have been successfully employed as hole-transporting materials (HTMs) in both OLEDs and perovskite solar cells. nih.govacs.orgresearchgate.net An effective HTM requires suitable HOMO energy levels for efficient hole injection from the anode and good hole mobility.

A series of pyridine-appended pyrene derivatives, including 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), have been studied as HTMs in OLEDs. nih.govacs.orgresearchgate.net These materials exhibit high thermal stability and HOMO levels around -5.6 eV, which align well with the work function of common anodes like indium tin oxide (ITO). nih.govacs.org An OLED device using Py-Br as the HTM demonstrated a maximum luminance of 17,300 cd/m² and a maximum external quantum efficiency of 9%. nih.govacs.orgresearchgate.net These results highlight the potential of bromophenyl-substituted pyrene derivatives as high-performance HTMs.

| Parameter | Value | Reference |

|---|---|---|

| Maximum Luminance | 17,300 cd/m² | nih.govacs.orgresearchgate.net |

| Maximum Current Efficiency | 22.4 cd/A | acs.orgresearchgate.net |

| Maximum Power Efficiency | 12.3 lm/W | acs.org |

| External Quantum Efficiency (EQE) | 9% | nih.govacs.orgresearchgate.net |

| HOMO Energy Level | -5.65 eV | nih.gov |

| LUMO Energy Level | -2.39 eV | nih.gov |

Chemical Sensing and Detection Platforms

The inherent fluorescence of pyrene and its derivatives makes them excellent candidates for the development of chemosensors. The interaction of the pyrene moiety with specific analytes can lead to a detectable change in its fluorescence properties, such as intensity or wavelength.

Fluorescent Chemosensors for Metal Ions (e.g., Hg2+)

Pyrene derivatives have been widely investigated for the detection of heavy metal ions, which are significant environmental pollutants. mdpi.comnih.gov Mercury (Hg²⁺) is a particularly toxic heavy metal, and developing sensitive and selective sensors for its detection is of great importance.

Fluorescent chemosensors based on pyrene derivatives can operate through a "turn-off" or "turn-on" mechanism. In a "turn-off" sensor, the fluorescence of the pyrene derivative is quenched upon binding with the metal ion. researchgate.net This quenching can be due to a chelation-enhanced quenching (CHEQ) effect, which is facilitated by the heavy atom effect of mercury. researchgate.net

For instance, silica (B1680970) nanoparticles functionalized with pyrene-amide groups (Pyr-NH@SiO₂ NPs) have been developed as a chemosensor for Hg²⁺ ions in seawater. mdpi.com The fluorescence of these nanoparticles is quenched in the presence of Hg²⁺, with a detection limit in the parts-per-billion (ppb) range. mdpi.com The binding stoichiometry between the sensor and Hg²⁺ is typically 1:1. mdpi.com Other systems, such as those based on molecular beacon aptamers, have also been designed for the fluorescent detection of mercury, achieving detection limits in the micromolar (μmol/L) to picomolar (pmol/L) range. nih.govrsc.org

| Sensor System | Detection Mechanism | Detection Limit | Reference |

|---|---|---|---|

| Pyr-NH@SiO₂ NPs | Fluorescence Quenching | 10 ppb | mdpi.com |

| Molecular Beacon Aptamer | "Signal On" Fluorescence | 0.2254 μmol/L | nih.gov |

| Hyperbranched Rolling Circle Amplification | Fluorescence Enhancement | 0.14 pmol/L | rsc.org |

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, such as that from a laser. Third-order NLO materials are particularly important for applications in all-optical switching, data storage, and optical limiting. Optical limiters are devices that transmit light at low intensities but block it at high intensities, protecting sensitive optical sensors and human eyes from laser-induced damage. Pyrene derivatives, including those based on this compound, are promising candidates for these applications due to their large π-conjugated systems. researchgate.netnih.gov

The key NLO properties are characterized by coefficients such as the nonlinear absorption coefficient (β) and the third-order nonlinear susceptibility (χ(3)). These properties are often measured using the Z-scan technique. mdpi.combohrium.com Many pyrene derivatives exhibit reverse saturable absorption (RSA), a primary mechanism for optical limiting, where the material's absorption increases with increasing laser intensity. nih.gov This effect often arises from two-photon absorption (TPA) followed by excited-state absorption. nih.gov The introduction of donor-acceptor structures within the molecule can enhance intramolecular charge transfer (ICT), which significantly boosts the third-order NLO response. nih.gov Research has shown that pyrene-containing materials can exhibit promising optical limiting performance, in some cases superior to the benchmark material C60. rsc.org

| Compound Type | NLO Property | Reported Value | Technique/Conditions | Source |

|---|---|---|---|---|

| Pyrene-based Chalcone | Third-order nonlinear susceptibility (χ(3)) | ~10-6 esu | Z-scan (630 nm CW laser) | bohrium.com |

| Pyrene-based Chalcone Derivative | Third-order nonlinear susceptibility (χ(3)) | ~10-7 esu | Z-scan (CW excitation) | researchgate.net |

| Pyrene Derivative (B3) | Nonlinear absorption coefficient (β) | Higher than related derivatives | Z-scan (532 nm, ns pulse) | nih.gov |

Photocatalysis and Photoinitiation

The strong light absorption and electrochemical properties of the pyrene core allow its derivatives to function as organophotocatalysts and photoinitiators. researchgate.net In photoredox catalysis, a photocatalyst absorbs light to reach an excited state with enhanced redox potentials, enabling it to catalyze chemical reactions that are otherwise difficult. Pyrene itself can act as a photocatalyst in certain reactions. acs.org

Pyrene-based structures can also serve as highly efficient photoinitiators for polymerization reactions. researchgate.net Upon absorbing light (typically near-UV or visible), the photoinitiator generates reactive species—radicals or cations—that initiate the polymerization of monomers. mdpi.com Systems incorporating pyrene have been shown to be effective for both radical and cationic photopolymerization under near-UV-visible light, achieving high rates of polymerization and final monomer conversions. researchgate.net The this compound structure is a candidate for such applications, where the pyrene unit acts as the light-harvesting chromophore.

Supramolecular Architectures and Soft Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. This compound is an excellent building block for supramolecular engineering. The large, flat surface of the pyrene core promotes strong π-π stacking interactions, while the bromine atoms on the phenyl ring can participate in halogen bonding—a specific and directional interaction between a halogen atom and a Lewis base. rsc.orgmdpi.com

By carefully designing the molecular structure, researchers can control the self-assembly process to create a variety of nanostructures with tailored properties. nih.gov For example, the substitution pattern on the pyrene core can dictate whether the molecules assemble into vesicles or spherical nanoparticles. nih.gov The fluorescence of these assemblies is highly dependent on the arrangement of the pyrene units. Different stacking modes—such as face-to-face, edge-to-face, or monomeric isolation—result in distinct emission spectra. researchgate.net

This principle allows for the engineering of materials with tunable fluorescence. By controlling the crystallization conditions or forming cocrystals with other molecules, it is possible to regulate the packing of the pyrene fluorophores and thus modulate their solid-state emission. researchgate.net Another powerful strategy is coordination-driven self-assembly, where pyrene-based ligands are combined with metal ions to form discrete metallacycles or extended frameworks. nih.govnih.gov These systems often exhibit tunable and enhanced fluorescence compared to the individual ligand, making them suitable for developing high-performance sensing materials. nih.gov

Crystal Engineering for Controlled Solid-State Emission

Crystal engineering offers a powerful strategy to modulate the solid-state emission properties of fluorescent molecules like pyrene derivatives. The arrangement of molecules in the crystalline state dictates the extent of intermolecular interactions, such as π–π stacking, which can significantly influence the emission characteristics.

One of the primary challenges in designing luminescent materials is the aggregation-caused quenching (ACQ) effect, where the fluorescence intensity of a material decreases in the solid state due to strong intermolecular interactions. nih.gov However, by strategically modifying the molecular structure, it is possible to achieve the opposite effect, known as aggregation-induced emission (AIE), where the compound is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. nih.goviucr.org

The introduction of bulky substituents onto the pyrene core is a common and effective strategy to control intermolecular packing and mitigate ACQ. For instance, the steric hindrance provided by tert-butyl groups can effectively modulate molecular packing in the aggregated state, leading to enhanced fluorescence quantum yields and blue-shifted emission in the solid state. acs.org This principle is fundamental to the design of highly efficient organic light-emitting diodes (OLEDs). worktribe.com

In the case of brominated pyrene derivatives, halogen bonding can serve as a directional tool in crystal engineering, influencing the formation of specific two-dimensional supramolecular structures. rsc.org The anisotropic charge distribution around the bromine atoms allows them to act as both electrophiles and nucleophiles, facilitating distinct binding motifs that guide the self-assembly process. rsc.org This precise control over the crystal structure is crucial for achieving desired solid-state emission properties.

Research on pyrene derivatives has demonstrated that by carefully designing the molecular architecture, it is possible to create materials with tunable solid-state emission. For example, a pyrene-based compound, 3,3-diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrile, exhibits weak fluorescence in a tetrahydrofuran (B95107) (THF) solution but becomes highly emissive in the condensed phase, showcasing AIE characteristics. nih.goviucr.org This behavior is attributed to the formation of a one-dimensional supramolecular structure through alternating strong and weak intermolecular π–π interactions between adjacent pyrene rings in the crystal lattice. nih.gov

The following table summarizes the solid-state emission properties of a representative pyrene derivative.

| Compound | Emission in Solution (THF) | Solid-State Emission | Key Structural Feature |

| 3,3-diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrile nih.goviucr.org | Weak | Highly Emissive | Alternating strong and weak intermolecular π–π interactions forming a 1D supramolecular structure. nih.gov |

This table is interactive. You can sort and filter the data.

Gas Adsorption Materials (e.g., CO2 Capture)

The porous nature of materials constructed from pyrene derivatives makes them promising candidates for gas adsorption applications, particularly for the capture of carbon dioxide (CO2). acs.org The efficiency of these materials is often linked to their high surface area, pore volume, and the chemical nature of the pore surfaces.

Pyrene-containing polymers have shown significant potential for CO2 capture. For instance, a novel porphyrin and pyrene-based conjugated microporous polymer (Por-Py-CMP) demonstrated a CO2 uptake of 13.2 wt% at 273 K and 1 bar. researchgate.net This material possesses a high Brunauer–Emmett–Teller (BET) specific surface area of 1014 m²/g and a large pore volume of 0.81 cm³/g, which contribute to its excellent adsorption capacity. researchgate.net

The introduction of specific functional groups into the pyrene-based framework can further enhance CO2 capture capabilities. Azo-functionalized porous organic polymers incorporating a pyrene core have been synthesized and have shown high porosity and a significant affinity for CO2. acs.org One such polymer, Azo-Py, exhibited a CO2 uptake of 4.79 mmol/g at 273 K and 1 bar, with a high isosteric heat of adsorption of 27.5 kJ/mol, indicating strong interactions between the polymer and CO2 molecules. acs.org The presence of polar azo groups (-N=N-) can render the pore surface more polar, leading to stronger interactions with CO2 compared to less polar surfaces. acs.org

Computational studies have also been employed to design pyrene-based materials for selective CO2 adsorption. acs.org By screening different pyrene derivatives, researchers can predict their potential for CO2 physisorption with good selectivity against other gases like water vapor. acs.org For example, hydrogen-bonded organic frameworks (HOFs) based on pyrene have been computationally designed and then synthesized, showing promising CO2 uptake capacities even in humid environments. acs.org

The table below presents the CO2 adsorption capacities of several pyrene-based materials.

| Material | CO2 Uptake (at 273 K, 1 bar) | BET Surface Area (m²/g) | Key Feature |

| Por-Py-CMP researchgate.net | 13.2 wt% | 1014 | Porphyrin and pyrene-based microporous polymer. researchgate.net |

| Azo-Py acs.org | 4.79 mmol/g | 1259 | Azo-functionalized porous organic polymer. acs.org |

| diMeTBAP-α acs.org | 1.95 mmol/g (at 298 K) | - | Computationally designed hydrophobic HOF. acs.org |

This table is interactive. You can sort and filter the data.

Conclusion and Future Research Directions

Summary of Key Achievements in 1-(3,5-Dibromophenyl)pyrene Research

Research into this compound has led to significant strides in the development of new materials with promising applications. The introduction of the 3,5-dibromophenyl substituent onto the pyrene (B120774) core creates a molecule with distinct steric and electronic properties. This strategic functionalization has been instrumental in the creation of novel butterfly-shaped tetraaryl substituted pyrene derivatives. These compounds exhibit high thermal stabilities, with decomposition temperatures reaching up to 300 °C, and display highly efficient blue fluorescence in both solution and the solid state. rsc.org The low-lying highest occupied molecular orbital (HOMO) energy levels of these derivatives, ranging from -4.76 to -5.93 eV, make them promising candidates for use in organic light-emitting diodes (OLEDs). rsc.org

Furthermore, the dibromophenyl moiety serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex architectures. For instance, it can be utilized in cross-coupling reactions to construct larger π-conjugated systems. This approach has been successfully employed in the synthesis of porous covalent organic polymers (COPs) where pyrene derivatives, including those with bromo-substituents, act as building blocks. nih.govacs.org These COPs have shown potential in sensing applications for metal ions and nitroaromatics through fluorescence quenching. nih.govacs.org

Challenges and Opportunities in Synthetic Methodology